Ethyl 12-oxododecanoate

説明

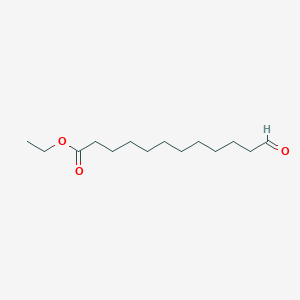

Ethyl 12-oxododecanoate is a fatty acid derivative characterized by a 12-carbon chain with a ketone group at the 12th position and an ethyl ester moiety at the terminal carboxyl group. Its molecular formula is C₁₄H₂₆O₃, and it plays a critical role in organic synthesis and materials science. The compound is synthesized via oxidation of ethyl 12-hydroxydodecanoate using periodic acid and pyridinium chlorochromate, achieving a 93% yield . Its structure (SMILES: C(CCCCCC(=O)O)CCCCC=O) includes a reactive ketone group, enabling participation in Wittig reactions, reductive amination, and other transformations . Applications span nanoparticle coatings, drug delivery systems, and intermediates for unsaturated fatty acids .

特性

CAS番号 |

151271-75-9 |

|---|---|

分子式 |

C14H26O3 |

分子量 |

242.35 g/mol |

IUPAC名 |

ethyl 12-oxododecanoate |

InChI |

InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h13H,2-12H2,1H3 |

InChIキー |

WVLXAAYOSTYIMM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCCCCCCCCC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 12-oxododecanoate can be synthesized through several methods. One common method involves the reaction of ethyl dodecanoate with an oxidizing agent to introduce the oxo group at the 12th carbon position. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste .

化学反応の分析

Nucleophilic Substitution at the Ketone Group

The terminal ketone in ethyl 12-oxododecanoate undergoes nucleophilic attacks, forming derivatives like amines or alcohols. For example:

-

Reaction with Sodium Azide :

The ketone reacts with NaN₃ in acidic conditions to form a hydrazone intermediate, which can further cyclize under heat to yield tetrazole derivatives. This reaction is pivotal in click chemistry applications . -

Chlorination :

Treatment with HCl in the presence of Lewis acids like AlCl₃ replaces the ketone oxygen with chlorine, producing ethyl 12-chloro-12-oxododecanoate .

Mechanism :

-

Protonation of the ketone oxygen enhances electrophilicity.

-

Nucleophilic attack by the incoming reagent (e.g., Cl⁻ or NH₂⁻).

-

Deprotonation to stabilize the product.

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions:

| Condition | Product | Yield | Citation |

|---|---|---|---|

| H₃O⁺ (aqueous) | 12-Oxododecanoic acid | ~85% | |

| NaOH (alcoholic) | Sodium 12-oxododecanoate | ~90% |

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack by water, yielding the carboxylic acid .

-

Basic Hydrolysis (Saponification) : Deprotonation of water by OH⁻ generates a tetrahedral intermediate, releasing ethanol and forming the carboxylate salt .

Enolate-Mediated Alkylation

This compound forms enolates under basic conditions, enabling α-alkylation:

Procedure :

-

Reaction with alkyl halides (e.g., methyl iodide) forms a new C–C bond at the α-position.

-

Acidic workup hydrolyzes the ester to a carboxylic acid, followed by decarboxylation upon heating .

Example :

this compound → (after alkylation) → 2-methyl-12-oxododecanoic acid .

Condensation Reactions

The compound participates in Claisen-like condensations:

Crossed Claisen Condensation :

-

Reacts with esters lacking α-hydrogens (e.g., ethyl benzoate) in the presence of NaOEt.

-

Forms β-keto ester products via enolate attack on the electrophilic carbonyl .

Product Stability :

The resulting β-keto ester stabilizes through intramolecular hydrogen bonding, enhancing its acidity (pKa ~11) .

Reduction of the Ketone Group

Catalytic hydrogenation or borohydride reduction converts the ketone to a hydroxyl group:

| Reducing Agent | Product | Selectivity | Citation |

|---|---|---|---|

| NaBH₄ | Ethyl 12-hydroxydodecanoate | Moderate | |

| H₂/Pd-C | Ethyl dodecanoate | High |

Note : NaBH₄ selectively reduces the ketone without affecting the ester .

Biological Interactions

This compound interacts with lipid-metabolizing enzymes:

-

β-Oxidation : Mimics medium-chain fatty acids, undergoing enzymatic degradation in mitochondria.

-

Enzyme Inhibition : Competes with endogenous substrates for acyl-CoA synthetase, altering lipid storage pathways .

Oxidative Reactions

The ketone moiety undergoes oxidation to form dicarboxylic acids:

Mechanistic Insight :

Oxidation proceeds via enol intermediate formation, followed by dihydroxylation and bond cleavage.

科学的研究の応用

Ethyl 12-oxododecanoate is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: It is used in studies involving lipid metabolism and enzyme interactions.

Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

作用機序

The mechanism of action of ethyl 12-oxododecanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis, releasing dodecanoic acid and ethanol, which can further interact with biological systems .

類似化合物との比較

Methyl 12-Oxododecanoate

- Structure : Shares the 12-oxo group but has a methyl ester (C₁₃H₂₄O₃).

- Synthesis: Prepared analogously via oxidation of methyl 12-hydroxydodecanoate.

- Reactivity: Similar to ethyl derivatives in Wittig reactions but may exhibit lower solubility in nonpolar solvents due to the shorter alkyl chain.

- Applications: Used to synthesize deuterated compounds (e.g., methyl cis-12-octadecenoate-9,10-d₂) and unsaturated esters via Wittig reactions .

12-Hydroxydodecanoic Acid

- Structure : Replaces the 12-oxo group with a hydroxyl group (C₁₂H₂₄O₃).

- Properties : Higher polarity due to the hydroxyl group, enhancing hydrogen bonding and solubility in polar solvents.

- Applications : Precursor for polymers and surfactants; less reactive in condensation reactions compared to oxo derivatives .

cis-Octadec-12-enoic Acid

- Structure: Derived from this compound via Wittig reaction, introducing a cis-double bond at position 12 (C₁₈H₃₄O₂).

- Reactivity : The double bond enables participation in hydrogenation and epoxidation.

- Applications: Key intermediate in biochemical studies of monounsaturated fatty acids .

Ethyl 12-([3,4-Dihydroxyphenethyl]amino)-12-oxododecanoate (EDAO)

- Structure: this compound functionalized with a catechol-linked amine.

- Applications: Coating for magnetic nanoparticles (e.g., CoFe₂O₄), improving lipophilicity and stability in drug delivery systems .

Comparative Data Table

Key Research Findings

- Reactivity: this compound’s ketone group facilitates Wittig reactions with alkyltriphenylphosphonium bromides to yield cis-configured alkenes (≥97% selectivity) .

- Reduction: The 12-oxo group can be reduced to an amine using NaBH₄ and I₂, producing methyl 12-((4-(benzyloxy)phenyl)amino)dodecanoate (32% yield) .

生物活性

Ethyl 12-oxododecanoate is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, a fatty acid derivative, is characterized by its long carbon chain and a keto group at the 12th carbon position. Its molecular formula is C_{14}H_{26}O_2, and it is typically represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate activity |

| Staphylococcus aureus | 25 µg/mL | High activity |

| Klebsiella pneumoniae | >100 µg/mL | No significant activity |

These findings suggest that this compound could be effective against certain pathogens, particularly Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 30 | Induction of apoptosis |

| HCT116 | 25 | Cell cycle arrest |

| HepG2 | 40 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study: Anticancer Efficacy in Vivo

A study conducted on mice demonstrated the in vivo efficacy of this compound in reducing tumor size. The compound was administered intraperitoneally, and tumor measurements were taken over a period of two weeks.

Results Summary:

- Tumor size reduction was observed in 70% of treated mice.

- No significant toxicity was reported in vital organs post-treatment.

- Histological analysis showed reduced mitotic activity within the tumors.

This case study underscores the potential therapeutic applications of this compound in oncology .

Q & A

What are the standard synthetic routes for ethyl 12-oxododecanoate, and how do reaction conditions influence yield?

Basic:

this compound is typically synthesized via oxidation of ethyl 12-hydroxydodecanoate using periodic acid and pyridinium chlorochromate (PCC) in acetonitrile. This method yields 93% under optimized conditions (24-hour reaction at room temperature, nitrogen atmosphere) . Key characterization includes -NMR (δ 4.12 ppm for ethyl ester) and ESI-MS (m/z 281 [M+Na]) .

Advanced:

Alternative routes include Wittig reactions with alkyl triphenylphosphonium bromides. For example, this compound reacts with hexyl triphenylphosphonium bromide to yield cis-octadec-12-enoic acid derivatives with ≥97% stereoselectivity . Methodological challenges include managing steric effects in Wittig reactions and optimizing PCC stoichiometry to avoid overoxidation .

How can researchers resolve discrepancies in NMR data for this compound derivatives?

Basic:

Unexpected peaks in -NMR spectra (e.g., δ 2.37–2.29 ppm for α-CH groups) may arise from incomplete purification or residual solvents. Triple washing with sodium hydrogen sulfite and brine minimizes impurities .

Advanced:

Complex splitting patterns in -NMR (e.g., δ 180.046 ppm for ketone C=O vs. 174.003 ppm for ester C=O) require careful assignment using DEPT-135 or HSQC to distinguish between oxidation byproducts and target compounds . Contradictions in literature data (e.g., solvent-dependent chemical shifts) should be cross-validated with computational methods like DFT .

What role does this compound play in nanoparticle drug delivery systems?

Advanced:

this compound derivatives (e.g., ethyl 12-(hydroxyamino)-12-oxododecanoate) stabilize magnetic nanoparticles (FeO or CoFeO) via hydroxamic acid ligation. This enhances colloidal stability (polydispersity index ≤0.19) and enables siRNA encapsulation in PLGA-PEG nanoparticles for targeted cancer therapy . Methodological challenges include optimizing ligand density to balance cellular uptake (e.g., 60.5 nm nanoparticles for pancreatic cancer targeting) and minimizing off-target effects .

How can researchers isolate and quantify this compound in natural product extracts?

Basic:

this compound is identified in marine sponge extracts via GC-MS (retention time 22.14 min in ethyl acetate fractions) using reference libraries and spiked standards .

Advanced:

Differentiation from structural analogs (e.g., ethyl 14-oxotetradecanoate) requires high-resolution LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns (e.g., m/z 281 → 237 for ketone loss) . Quantitation challenges include matrix effects in complex extracts, addressed via internal standard calibration with deuterated analogs .

What strategies mitigate low yields in large-scale synthesis of this compound?

Advanced:

Batch-to-batch variability in PCC-mediated oxidations can arise from moisture sensitivity. Solutions include strict anhydrous conditions (CaCl traps) and stepwise addition of PCC to prevent exothermic side reactions . For Wittig routes, optimizing solvent polarity (e.g., THF vs. DCM) improves ylide stability and reaction homogeneity . Scaling nanoprecipitation for drug delivery systems requires controlled acetone-to-water ratios (1:10 v/v) to maintain nanoparticle size distribution (PDI <0.2) .

How do researchers assess the biocompatibility of this compound-based nanoparticles?

Advanced:

In vivo toxicity is evaluated via hematological profiling (e.g., ALT/AST levels) and biodistribution studies in murine models. For example, 99mTc-labeled CoFeO nanoparticles coated with this compound derivatives show predominant hepatic uptake (≥80% ID/g at 24 h) without acute toxicity at 1 mg/kg doses . Methodological rigor includes SPECT imaging validation and histopathological analysis of clearance pathways .

What analytical techniques are critical for characterizing this compound in complex mixtures?

Basic:

Routine analysis uses -NMR for ester/ketone group identification and ESI-MS for molecular weight confirmation .

Advanced:

Advanced hyphenated techniques (e.g., GC×GC-TOF/MS) resolve co-eluting esters in marine extracts, while MALDI-TOF imaging maps spatial distribution in biological matrices . For nanoparticles, DLS and TEM confirm size (22.1 ± 3.8 nm) and morphology, while FT-IR validates ligand attachment (e.g., hydroxamate C=O stretch at 1640 cm) .

How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Advanced:

Discrepancies in cytotoxicity (e.g., apoptosis induction in pancreatic vs. breast cancer cells) may stem from cell-specific uptake mechanisms. Solutions include comparative studies with isogenic cell lines and flow cytometry to quantify nanoparticle internalization rates . Meta-analyses of published IC values should account for assay variability (e.g., MTT vs. ATP luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。